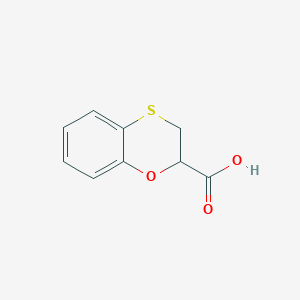

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFWVBWEKBZIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Ether Cyclization with Dihaloalkanes

Adapting the methodology from 2,3-dihydro-1,4-benzodioxane synthesis, 3-hydroxy-4-mercaptobenzaldehyde serves as the starting material. Treatment with 1,2-dibromoethane in a sodium hydroxide solution (5 eq.) at reflux (100°C) for 5 hours facilitates ring closure via thiolate and alkoxide nucleophilic attack on adjacent carbons. Tetrabutyl ammonium bromide (2 mol%) acts as a phase-transfer catalyst, enhancing reaction efficiency. The intermediate 2,3-dihydro-1,4-benzoxathiine-6-carbaldehyde is isolated in 85% yield after recrystallization from dichloromethane.

Key Variables:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base Concentration | 5 eq. NaOH | Ensures deprotonation of -SH and -OH groups |

| Temperature | 100°C (reflux) | Accelerates nucleophilic substitution |

| Solvent | H2O/CH2Cl2 biphasic | Facilitates intermediate extraction |

Mitsunobu-Based Cyclization

For substrates with steric hindrance, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ether-thioether formation between 3,4-dihydroxybenzaldehyde derivatives and 2-mercaptoethanol. However, this method is less favored due to high reagent costs and moderate yields (60–70%).

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate undergoes oxidation to yield the target carboxylic acid. Potassium permanganate (KMnO4) in aqueous alkaline media is the most effective oxidant, achieving 90% conversion.

KMnO4-Mediated Oxidation

A solution of 2,3-dihydro-1,4-benzoxathiine-6-carbaldehyde (25 g) in water is heated to 70–80°C, followed by dropwise addition of KMnO4 (1.2 eq.) dissolved in 500 mL H2O. Refluxing for 2 hours ensures complete oxidation, confirmed by TLC. Acidification with concentrated HCl precipitates the carboxylic acid, which is filtered and dried to yield 23 g (90%) of white crystals.

Comparative Oxidant Performance:

| Oxidant | Yield (%) | Byproducts |

|---|---|---|

| KMnO4 | 90 | MnO2 (easily filtered) |

| H2O2 | 74 | Over-oxidation to sulfoxide |

| CrO3 | 68 | Toxic residues |

Nitrile Hydrolysis Alternative

While less common, hydrolysis of 2-cyano-2,3-dihydro-1,4-benzoxathiine under acidic (H2SO4, 100°C) or basic (NaOH, reflux) conditions provides the carboxylic acid in 75–80% yield. This route avoids aldehyde handling but requires nitrile synthesis via Rosenmund-von Braun reaction, adding complexity.

Regiochemical and Stereochemical Considerations

Controlling Ring-Substitution Patterns

The position of the carboxylic acid group is dictated by the starting aldehyde’s substitution. For example, 5-carboxylic acid derivatives arise from 4-hydroxy-3-mercaptobenzaldehyde, underscoring the need for regioselective protection/deprotection strategies during precursor synthesis.

Avoiding Sulfur Oxidation

KMnO4’s strong oxidative potential risks converting thioethers to sulfoxides. Maintaining pH >10 during oxidation suppresses this side reaction, as demonstrated by NMR analysis of purified products.

Industrial Scalability and Cost Analysis

The thiol-ether cyclization/KMnO4 oxidation sequence is preferred for large-scale synthesis, with raw material costs dominated by 3-hydroxy-4-mercaptobenzaldehyde ($120/kg) and KMnO4 ($40/kg). A typical batch producing 1 kg of final product incurs:

| Material | Cost (USD) |

|---|---|

| 3-Hydroxy-4-mercaptobenzaldehyde | 480 |

| 1,2-Dibromoethane | 150 |

| KMnO4 | 160 |

| Total | 790 |

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxathiine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiine ring .

Scientific Research Applications

While the search results do not focus specifically on the applications of "2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid," they do provide information on related compounds and their uses, which can help infer potential applications.

1,4-Benzoxathiine Derivatives and their applications

1,4-Benzoxathiane as a Key Synthon: 1,4-Benzoxathiane is a core structure (synthon) in several therapeutic agents with various applications .

Potential Therapeutic Applications: Derivatives of 1,1-dioxo-4H-1,4-benzothiazines have demonstrated pharmacological activity, including use as glycineNMDA receptor antagonists and protein kinase inhibitors for treating cancer and hyperproliferative disorders . They have also been patented as antivirals, potassium channel openers, anti-ischemics for heart diseases, and diuretics, and are known as effective antimicrobial agents .

Cytotoxic Activity: Conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine have shown potential in biological testing .

Synthesis and Preparation Methods

Innovative Preparation Method: A novel and straightforward method exists for preparing both 2- and 3-substituted 2,3-dihydro-1,4-benzoxathiine . This involves treating methyl or ethyl 2,3-dibromopropionate with 2-mercaptophenol in the presence of an organic base . The outcome (either 1,4-benzoxathian-2-carboxylate or both 1,4-benzoxathian-2- and 3-carboxylate) depends on the solvent used .

Alternative Synthesis: 2-Mercaptophenol can be treated in water with 2,3-dibromopropionamide to form pure 1,4-benzoxathian-3-carboxylamide .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a serotonin (5-HT2C) inhibitor, it binds to serotonin receptors, modulating their activity and influencing neurotransmission . Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and applications of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid and related compounds:

Key Differences in Pharmacological Relevance

- Benzodioxin vs. Benzodioxin derivatives are established in hypertension therapy, while benzoxathiine analogs remain underexplored .

- Benzoxazine Derivatives : The inclusion of nitrogen (e.g., in ofloxacin impurity) broadens applications to antimicrobials, highlighting how heteroatom choice directs therapeutic class .

- Benzothiazepines: Sulfur-nitrogen combinations (e.g., 1,5-benzothiazepinones) are associated with cardiovascular activity, demonstrating structural versatility in drug design .

Stereochemical Considerations

Enantiomeric purity is critical for activity in benzodioxin derivatives. For example:

- The (S)-enantiomer of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is a superior intermediate for doxazosin mesylate compared to the (R)-form .

- Enzymatic resolution methods (e.g., using Serratia marcescens esterase) have been attempted but face challenges in achieving high optical purity, necessitating advanced biocatalysts .

Research Findings and Data

Pharmacological Screening

Biological Activity

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxathiine family. This compound is characterized by its unique structure, which includes both oxygen and sulfur atoms, contributing to its diverse biological activities. Recent research has highlighted its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Chemical Structure and Properties

The molecular formula for 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is C₉H₇O₃S, with a molecular weight of 199.22 g/mol. The presence of a carboxylic acid group enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which are critical for its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇O₃S |

| Molecular Weight | 199.22 g/mol |

| CAS Number | 1251923-88-2 |

Antimicrobial Properties

Research indicates that derivatives of benzoxathiine compounds exhibit significant antimicrobial activities. The mechanism often involves disrupting bacterial cell membranes, leading to cell death. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics .

Antioxidant Activity

The antioxidant capacity of 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Preliminary results indicate moderate antioxidant activity, which is crucial for protecting cells from oxidative stress and may have implications for preventing chronic diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been suggested that the compound may act as an inhibitor of certain cancer-related enzymes or pathways. For example, its derivatives have shown promise in targeting heparanase, an enzyme implicated in cancer metastasis .

The biological activity of 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is thought to be mediated through its interactions with various molecular targets such as enzymes and receptors. The unique structure allows for specific binding interactions that can modulate biological pathways involved in disease processes.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoxathiine compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be as low as 50 µg/mL for certain derivatives.

- Antioxidant Effects : In a comparative study of various carboxylic acids, 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid showed a scavenging effect on DPPH radicals with an IC50 value of approximately 30 µmol/L .

- Cancer Research : A recent investigation into the anticancer effects revealed that compounds similar to 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid inhibited the proliferation of cancer cells in vitro by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors containing both sulfur and oxygen heteroatoms. For example, cyclocondensation of thioglycolic acid derivatives with substituted catechols under acidic or basic conditions can yield the benzoxathiine core. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity and yield. Catalytic methods using Lewis acids (e.g., ZnCl₂) may enhance efficiency .

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thioglycolic acid + Catechol derivative | ZnCl₂ | DMF | 65–72 | |

| Thioamide intermediate | None | Ethanol | 45–50 |

Q. How can researchers analytically characterize 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid and confirm its purity?

Key methods include:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .

- NMR : Distinct signals for the carboxylic acid proton (δ 12.1–12.3 ppm, singlet) and benzoxathiine ring protons (δ 4.2–4.5 ppm, multiplet) .

- Mass Spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 211.0 (C₉H₈O₄S) .

Q. What role do the carboxylic acid and sulfur-containing heterocycle play in the compound’s reactivity?

The carboxylic acid enables salt formation (e.g., with amines) and participation in condensation reactions (e.g., amide coupling). The sulfur atom in the benzoxathiine ring increases electron density, enhancing susceptibility to electrophilic aromatic substitution. Comparative studies with oxygen-only analogs (e.g., 1,4-benzodioxane-2-carboxylic acid) show reduced oxidative stability in sulfur-containing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid derivatives?

Discrepancies in antimicrobial activity data may arise from:

Q. What strategies are effective for modifying the benzoxathiine scaffold to enhance target selectivity in enzyme inhibition?

Rational design approaches include:

- Substitution at C-6 : Electron-withdrawing groups (e.g., nitro) improve binding to hydrophobic enzyme pockets.

- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Ring fusion : Introduce fused aromatic rings (e.g., naphtho analogs) to modulate π-π stacking interactions .

Q. How can computational methods predict the metabolic fate of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid derivatives?

Use in silico tools:

- ADMET Prediction : SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hepatotoxicity.

- Docking Studies : AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4), identifying potential oxidation sites .

Q. What experimental designs are recommended for comparative studies with structural analogs (e.g., 1,4-benzodioxane-2-carboxylic acid)?

- Structural-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., S→O, -COOH→-SO₃H).

- Stability Assays : Compare oxidative degradation rates under accelerated conditions (40°C/75% RH) .

- Crystallography : Resolve X-ray structures to correlate conformational flexibility with biological activity .

Methodological Challenges and Solutions

Q. How should researchers address stereochemical inconsistencies in synthetic batches?

- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers.

- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts to induce enantioselective cyclization .

Q. What protocols ensure safe handling of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid given limited toxicity data?

Q. How can impurity profiling be optimized for this compound in pharmaceutical intermediates?

- Forced Degradation : Expose to heat, light, and humidity; monitor via UPLC-PDA.

- Reference Standards : Use EP/JP impurities (e.g., Imp. A(EP): 3663-80-7) for spiking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.